2-Cyclopropylpiperidin-4-one hydrochloride

Description

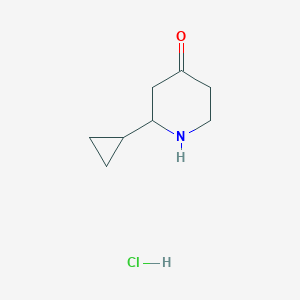

2-Cyclopropylpiperidin-4-one hydrochloride is a piperidine derivative featuring a cyclopropyl substituent at the 2-position and a ketone group at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Key properties include:

Properties

IUPAC Name |

2-cyclopropylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6,8-9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQLBGQNNQASGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)CCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823095-86-8 | |

| Record name | 2-cyclopropylpiperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Etherification and Hydrolysis

A process described for related piperidones involves:

-

Etherification : N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in methanol using an acid catalyst (e.g., p-toluene sulfonic acid, PTSA) at 37–40°C.

-

Hydrolysis : The intermediate undergoes base-mediated hydrolysis to yield 4,4-dimethoxypiperidine.

-

HCl Salt Formation : The final product is treated with HCl (30% concentration) at 10°C, followed by heating to 75°C for 4 hours to form the hydrochloride salt .

Key Parameters :

| Step | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Etherification | PTSA (1.5% w/w) | Methanol | 64°C | 60–120 min | ~82.9% |

| Hydrolysis | Base (unspecified) | - | - | - | - |

| HCl Salt Formation | HCl (30%) | - | 75°C | 4 h | 86.37% |

Catalytic Roles in Reactions

The hydrochloride form of piperidine derivatives can act as a catalyst or participate in acid-mediated reactions:

Cycloisomerization

In the synthesis of chiral 1,2-dihydropyridines, HCl (generated in situ from SiCl₄ hydrolysis) catalyzes cycloisomerization. The gradual release of HCl suppresses side reactions, improving yields .

Mechanism :

-

HCl Generation : SiCl₄ hydrolyzes to produce HCl, which acts as a Brønsted acid catalyst.

-

Ph₃PO Interaction : Triphenylphosphine oxide modulates HCl acidity, enhancing catalytic efficiency .

Domino Reactions

In base-promoted syntheses (e.g., 2H-pyranones), HCl is added post-reaction to neutralize intermediates:

-

Elimination/Cyclization : A base (e.g., KOH) initiates elimination and cyclization.

-

HCl Neutralization : 1 N HCl is added to protonate intermediates, stabilizing the final product .

HIV-1 Protease Inhibitors

Piperidine-based ligands (e.g., (R)-piperidine-3-carboxamide) are designed as P2-ligands in protease inhibitors. These compounds exhibit potent activity (IC₅₀ < 20 nM) due to favorable interactions with the S2 subsite of HIV-1 protease .

Structure-Activity Relationship :

-

Stereochemistry : (R)-configured piperidines show superior activity over (S)-isomers.

-

Substitution : Methylation of the nitrogen reduces potency, likely due to steric hindrance .

Intramolecular Cyclization

Piperidine synthesis often involves intramolecular cyclization, guided by Baldwin’s rules. For example:

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Therapeutic Agent

Research indicates that 2-Cyclopropylpiperidin-4-one hydrochloride may exhibit significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on the central nervous system, suggesting analgesic or anti-inflammatory properties. The compound's structural similarity to other piperidine derivatives implies potential interactions with neurotransmitter systems, including opioid receptors .

2. Inhibitory Action on Lysine-Specific Demethylase-1

Compounds similar to this compound have been identified as having inhibitory actions on lysine-specific demethylase-1 (LSD1). This enzyme plays a crucial role in epigenetic regulation and has implications in various diseases, including cancer and neurodegenerative disorders. The inhibition of LSD1 can potentially lead to therapeutic advancements in treating these conditions .

Case Studies

-

Neuropharmacological Studies

Preliminary studies have suggested that this compound interacts with neurotransmitter receptors associated with pain modulation and mood regulation. Specific pharmacological profiling is needed to confirm these interactions and elucidate their mechanisms. These studies indicate the compound's potential as a candidate for further investigation in pain management therapies . -

HIV-1 Protease Inhibition

A related series of compounds containing piperidine analogues have demonstrated efficacy as HIV-1 protease inhibitors. While not directly tested, the structural characteristics of this compound suggest that it could be explored within this context due to its potential for similar inhibitory action against viral proteases .

Summary of Potential Applications

| Application Area | Description |

|---|---|

| Therapeutic Agent | Potential analgesic or anti-inflammatory properties; interactions with CNS receptors. |

| Lysine-Specific Demethylase-1 Inhibition | Possible role in cancer therapy and neurodegenerative disease treatment. |

| HIV-1 Protease Inhibition | Structural analogues show promise; further exploration needed for direct application. |

Mechanism of Action

The mechanism of action of 2-Cyclopropylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural analogs and their distinguishing features:

Notes:

Price and Commercial Accessibility

Biological Activity

2-Cyclopropylpiperidin-4-one hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropyl group and a piperidine ring, which significantly influence its pharmacological properties. The presence of these structural elements enhances its binding affinity to various biological targets, particularly in the central nervous system (CNS).

Research indicates that this compound interacts with specific receptors and enzymes, influencing various biological pathways. Its mechanism may involve:

- Binding to G Protein-Coupled Receptors (GPCRs) : Studies have shown that compounds with similar structures exhibit binding affinity to μ-opioid receptors, which play a crucial role in pain modulation and reward pathways .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways relevant to diseases such as HIV .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- CNS Activity : The compound is being investigated for its potential in treating neurological disorders due to its interaction with CNS receptors.

- Antiviral Properties : Similar piperidine derivatives have shown promising results against HIV protease, indicating that this compound may possess antiviral capabilities .

- Anti-inflammatory Effects : Compounds in the same class have demonstrated anti-inflammatory properties, suggesting potential therapeutic uses in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Case Studies and Research Findings

A comprehensive examination of the biological activity of this compound is still ongoing. However, existing studies provide valuable insights:

- CNS Applications : Preliminary studies suggest that derivatives of this compound could be effective in managing pain and other CNS-related disorders due to their receptor-binding properties.

- Antiviral Research : In vitro assays have indicated that structurally similar piperidine compounds exhibit significant inhibitory activity against HIV protease, with IC50 values below 20 nM for some derivatives . This suggests that this compound may also demonstrate similar antiviral efficacy.

- Molecular Dynamics Studies : Research utilizing molecular dynamics simulations has provided insights into the binding interactions of cyclopropyl-containing compounds with target proteins, highlighting the importance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropylpiperidin-4-one hydrochloride, and how can purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or cyclization reactions. For example, cyclopropyl groups can be introduced via Grignard reagents or cross-coupling reactions on a piperidin-4-one backbone. Reaction conditions (e.g., solvent: dichloromethane, base: NaOH) and catalysts (e.g., HCl for acid catalysis) should be optimized based on similar piperidine derivatives .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Purity Validation : Titration with alcoholic sodium hydroxide (as per USP standards for related hydrochlorides) and IR spectroscopy to confirm functional groups (e.g., ketone at ~1700 cm⁻¹, cyclopropyl C-H stretches) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Hazard Mitigation : Use fume hoods, gloves, and goggles. The compound may cause skin/eye irritation (similar to piperidin-4-one derivatives) .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizers, to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodology :

- DOE (Design of Experiments) : Vary parameters like temperature (e.g., 50–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst concentration (e.g., 0.1–1.0 M HCl). Monitor yield via HPLC .

- Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation (e.g., cyclopropyl-piperidone adducts) and identify rate-limiting steps .

- Byproduct Analysis : Characterize impurities (e.g., unreacted cyclopropane derivatives) via GC-MS and adjust stoichiometry to minimize side reactions .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology :

- Cross-Validation : Compare experimental H NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) with DFT-calculated chemical shifts. Use deuterated solvents (e.g., DMSO-d6) to avoid solvent artifacts .

- Crystallography : Obtain single-crystal X-ray structures to confirm stereochemistry and hydrogen bonding patterns (e.g., hydrochloride salt formation) .

- Advanced Spectroscopy : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine ring .

Q. What biological screening approaches are suitable for studying this compound?

- Methodology :

- Enzyme Assays : Test inhibition of acetylcholinesterase or monoamine oxidases (common targets for piperidine derivatives) using fluorometric or colorimetric assays .

- Receptor Binding : Radioligand displacement assays (e.g., for σ or NMDA receptors) with H-labeled ligands. Validate results with molecular docking simulations .

- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀ via MTT assay) and genotoxicity (Comet assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.